
Aniline beta-D-Glucuronide
Overview
Description
DL-Menthol is a naturally occurring compound primarily derived from aromatic plants, particularly through the steam distillation of cornmint oil. It belongs to the class of monoterpenes, which are organic compounds found in essential oils. DL-Menthol is known for its cooling sensation and medicinal properties, making it a versatile compound used in various industries such as pharmaceuticals, cosmetics, and food .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Menthol can be synthesized through several methods. One common synthetic route involves the hydrogenation of thymol or pulegone. The hydrogenation process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of DL-Menthol often involves the crystallization of menthol from peppermint oil or other mint oils. The process includes steam distillation of the oil, followed by cooling and crystallization to separate menthol crystals. Another method involves the asymmetric hydrogenation of citral, which is then converted into menthol through further synthesis steps .
Chemical Reactions Analysis
Types of Reactions: DL-Menthol undergoes various chemical reactions, including:
Oxidation: DL-Menthol can be oxidized to menthone using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of menthone can yield DL-Menthol using reducing agents like sodium borohydride.
Substitution: DL-Menthol can undergo substitution reactions, such as esterification with acetic anhydride to form menthyl acetate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, sulfuric acid.
Major Products:
Oxidation: Menthone.
Reduction: DL-Menthol.
Substitution: Menthyl acetate.
Scientific Research Applications
Scientific Research Applications
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Cancer Treatment
- Aniline beta-D-glucuronide serves as a prodrug that can be activated by β-glucuronidase, an enzyme often overexpressed in tumor tissues. This activation releases the active drug, allowing for targeted cytotoxic effects on cancer cells while minimizing damage to healthy tissues .
- Studies have demonstrated that conjugating aniline mustard (a cytotoxic agent) with glucuronic acid results in a compound that selectively targets tumors exhibiting high β-glucuronidase activity, thereby enhancing therapeutic efficacy and safety .
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Biomarker Development
- The activity of β-glucuronidase has been proposed as a biomarker for various diseases, including cancer. Elevated levels of this enzyme can indicate tumor presence and progression, making it a valuable tool for diagnostic purposes . this compound's interaction with this enzyme underscores its relevance in biomarker research.
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Drug Delivery Systems
- The use of this compound in drug delivery systems is gaining attention due to its ability to improve the targeting of therapeutic agents to specific tissues. For instance, studies have shown that using β-glucuronidase-activated prodrugs can enhance drug delivery in conditions like neonatal jaundice and certain inflammatory diseases .
- Immunotherapy
Data Tables
Case Studies
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Targeted Cancer Therapy
- A study conducted on rabbits demonstrated the effectiveness of radioiodinated aniline-mustard glucuronide conjugates as potential anticancer agents. The results indicated selective cytotoxicity towards tumor cells while sparing normal tissues, highlighting the promise of this approach in clinical applications .
- β-Glucuronidase Activity Monitoring
- Immunotherapy Applications
Mechanism of Action
DL-Menthol primarily activates the cold-sensitive TRPM8 receptors in the skin. Upon topical application, it causes a feeling of coolness by stimulating ‘cold’ receptors and inhibiting calcium ion currents in neuronal membranes. Additionally, DL-Menthol may exert analgesic properties through kappa-opioid receptor agonism .
Comparison with Similar Compounds
D-Menthol: The other enantiomer of menthol, which is less commonly used due to its lower availability.
Isomenthol: An isomer of menthol with similar cooling properties but different sensory characteristics.
Uniqueness of DL-Menthol: DL-Menthol is a racemic mixture of D- and L-menthol, providing a balanced cooling effect and making it suitable for various applications where a moderate cooling sensation is desired. Its versatility and availability make it a valuable compound in multiple industries .
Biological Activity
Aniline beta-D-glucuronide (ABG) is a significant metabolite formed from aniline, an aromatic amine widely used in various industrial applications, including dye production and pharmaceuticals. Understanding the biological activity of ABG is crucial for assessing its pharmacokinetics, toxicity, and potential therapeutic applications.
Chemical Structure and Formation
ABG is synthesized through glucuronidation , a metabolic process where aniline conjugates with glucuronic acid, primarily catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. The molecular formula for ABG is , with a molecular weight of approximately 269.25 g/mol. This conjugation enhances the solubility of aniline, facilitating its excretion via renal pathways and reducing its potential toxicity.
Detoxification Mechanism
The formation of ABG plays a critical role in detoxifying aniline. By converting aniline into a more water-soluble form, ABG minimizes the harmful effects associated with aniline exposure. This metabolic pathway is essential for reducing risks related to chronic exposure to aniline, which has been linked to various health issues, including carcinogenicity and hematotoxicity .
Interaction with Other Compounds
Research indicates that ABG can influence the bioavailability and toxicity of other drugs when co-administered. It may affect pharmacokinetics by competing for glucuronidation enzymes or altering metabolic pathways of concomitant medications. This interaction underscores the importance of understanding ABG's role in drug metabolism and potential drug-drug interactions.
Carcinogenic Potential
Studies have shown that chronic exposure to aniline can lead to adverse health effects, including bladder tumors among workers exposed to aniline dyes. However, the specific role of ABG in this context remains under investigation. While some studies report that high doses of aniline can induce genetic damage and mutagenic effects, the exact relationship between ABG and these outcomes requires further exploration .
Genotoxicity Assessments
Genotoxicity studies involving aniline have yielded mixed results. For instance, while some tests indicate that aniline can induce chromosomal aberrations in certain animal models, others have shown no significant DNA damage at non-toxic concentrations. These findings highlight the need for more comprehensive studies to elucidate the genotoxic potential of ABG itself .
Case Studies and Research Findings
Therapeutic Applications
Emerging research suggests that glucuronides like ABG may have therapeutic implications beyond detoxification. For example, β-glucuronidase (βG), which hydrolyzes glucuronides back to their active forms, is being explored as a potential target for cancer therapy due to its elevated expression in tumor microenvironments. This mechanism could enable selective drug activation at tumor sites, enhancing therapeutic efficacy while minimizing systemic toxicity .
Q & A
Basic Research Questions
Q. What methodologies are commonly employed for synthesizing Aniline beta-D-Glucuronide in laboratory settings?
Synthesis typically involves glycosidation reactions using activated sugar donors (e.g., 6,1-anhydroglucopyranuronic acid) and aniline derivatives. Promoters like SnCl₄ are critical for anomerization and enhancing reaction efficiency. Protecting group strategies may be applied to ensure regioselective conjugation at the aniline’s reactive site. For example, selective deacetylation or sulfation can direct glucuronidation to specific positions .
Q. What analytical techniques are recommended for characterizing this compound?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is standard for purity assessment and structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating stereochemistry and glycosidic bond conformation. SMILES notations and InChI descriptors aid in computational validation of molecular structure .
Q. How can this compound be detected in biological or environmental samples?
Chromogenic substrates like 5-bromo-4-chloro-3-indolyl beta-D-glucuronide are used in microbiological assays (e.g., ISO 16649-2) to detect glucuronidase activity, often indicating the presence of conjugated metabolites. Liquid chromatography-tandem MS (LC-MS/MS) provides high sensitivity for quantifying trace amounts in complex matrices .
Advanced Research Questions
Q. How do organic anion transporters (e.g., oatp, ABCG2) influence the pharmacokinetics of this compound?
Transient expression systems (e.g., HeLa cells transfected with oatp cDNA) can model transporter-mediated uptake. Competitive inhibition assays using structurally similar anions (e.g., estradiol-17β-glucuronide) reveal substrate specificity. Kinetic parameters (Kₘ, Vₘₐₓ) derived from dose-response curves quantify transporter affinity and efficiency. ABCG2 mutations (e.g., R482) may alter substrate recognition, impacting excretion pathways .
Q. What experimental designs optimize photocatalytic degradation of this compound in environmental remediation studies?
Box-Behnken Design (BBD) with variables like catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), pH, and light intensity can model degradation efficiency. Response Surface Methodology (RSM) identifies optimal conditions, while LC-MS monitors intermediate metabolites. Simulated solar radiation setups replicate natural degradation kinetics .
Q. How does conjugation with glucuronic acid alter the adsorption behavior of aniline on macroporous resins?
Comparative adsorption isotherms (Freundlich/Langmuir models) for aniline and its glucuronide on resins like NKA-II or AB-8 reveal differences in binding affinity. Film diffusion is often rate-limiting; dynamic breakthrough curves under varying flow rates and concentrations quantify resin capacity. Computational simulations validate experimental adsorption kinetics .
Q. What computational approaches predict the electronic and structural properties of this compound?
Density Functional Theory (DFT) calculates charge distribution (NBO analysis) and vibrational spectra. CASSCF/XMCQDPT2 methods model excited-state dynamics, particularly for photoactive derivatives. Molecular docking simulations explore interactions with enzymes or transporters .
Q. How do β-glucuronidases interact with this compound in metabolic studies?
Enzyme kinetics assays (pH/thermal stability, inhibitor screening) using purified β-glucuronidase quantify hydrolysis rates. Site-directed mutagenesis identifies active-site residues critical for substrate binding. Fluorescent probes (e.g., 6-chloro-4-methylumbelliferyl glucuronide) enable real-time monitoring of enzymatic activity .
Q. What strategies resolve contradictions in degradation efficiency data across bacterial strains for aniline derivatives?
Comparative genomics of aniline-degrading bacteria (e.g., Pseudomonas) identifies gene clusters (e.g., aniline dioxygenase) responsible for substrate specificity. RNA-seq profiles under varying aniline concentrations reveal regulatory pathways affecting enzyme expression. Metabolomics tracks strain-specific degradation intermediates .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-anilino-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c14-7-8(15)10(12(17)18)19-11(9(7)16)13-6-4-2-1-3-5-6/h1-5,7-11,13-16H,(H,17,18)/t7-,8-,9+,10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTXZDAXCOTKFR-QUARPLMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435012 | |
Record name | N-Phenyl-beta-D-glucopyranuronosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92117-30-1 | |
Record name | N-Phenyl-beta-D-glucopyranuronosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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